molecular formula C28H22N2O8S2 B1194392 Anthraquinone Violet CAS No. 117-04-4

Anthraquinone Violet

Cat. No. B1194392
CAS RN: 117-04-4
M. Wt: 578.6 g/mol
InChI Key: YFOWXMVHAZEPQT-UHFFFAOYSA-N
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Description

Anthraquinone Violet is part of the Anthraquinone dyes, which are a group of dyes comprising an anthraquinone unit as the shared structural element . Anthraquinone itself is colorless, but red to blue dyes are obtained by introducing electron donor groups such as hydroxy or amino groups in the 1-, 4-, 5- or 8-position .


Synthesis Analysis

Anthraquinone is prepared commercially by oxidation of anthracene or condensation of benzene and phthalic anhydride, followed by dehydration of the condensation product . Anthraquinones having hydroxyls at positions 1 and 2 acquire a blue violet color .


Molecular Structure Analysis

Anthraquinones are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color .


Chemical Reactions Analysis

Anthraquinones react with weak bases like ammonium hydroxide and are transformed into a phenolate ion . Anthrones and dianthrones become yellow but rapidly oxidize to their corresponding anthraquinones to acquire red staining .


Physical And Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature but 2.25 g will dissolve in 100 g of boiling ethanol .

Scientific Research Applications

  • Cancer Research : A study showed that an anthraquinone derivative, aloe emodin, can reduce the cytotoxic activity of cisplatin, a platinum(II)-based anticancer agent, in certain cell lines. This suggests a potential role for anthraquinones in modulating the effects of chemotherapy drugs (Mijatović et al., 2005).

  • Antiviral Activity : Sulfonated anthraquinones, including derivatives like acid blues and alizarin violet, have shown significant anti-human cytomegalovirus (HCMV) activity. This points towards the potential use of anthraquinones in antiviral therapies (Barnard et al., 1995).

  • Bioactive Properties and Industrial Applications : Anthraquinones have been recognized for their biological properties, such as antioxidant, anticancer, anti-inflammatory, and laxative effects. Their industrial applications, particularly as natural dyes, are also noted. This comprehensive review provides insights into the extraction methods, analysis techniques, and applications of anthraquinones (Duval et al., 2016).

  • Environmental Applications : Research on the enzymatic decolorization of anthraquinone dyes, like Alizarin Red and Crystal Violet, by chloroperoxidase, suggests potential applications in treating industrial wastewater. This process demonstrated high efficiency and tolerance to various salt species, indicating its environmental relevance (Liu et al., 2014).

  • Medical Applications : Anthraquinones have been used as pharmacological tools and drugs for various therapeutic applications, including as laxatives, antimicrobial, and anti-inflammatory agents. The review discusses their chemistry, biology, and toxicology, focusing on their application as drugs (Malik & Müller, 2016).

  • Coordination Chemistry : The coordination chemistry of substituted anthraquinones has been extensively researched. This includes their application in self-assembled systems, coordination polymers, metal organic frameworks, and their role in biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

  • Pest Management in Agriculture : Anthraquinones have been used as chemical repellents, insecticides, and feeding deterrents in pest management and agricultural crop protection. This review summarizes the applications of anthraquinones in protecting crops from pests and wildlife (DeLiberto & Werner, 2016).

Safety And Hazards

Anthraquinone Violet can cause skin irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name

5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWXMVHAZEPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6408-63-5 (di-hydrochloride salt)
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40859973
Record name 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthraquinone Violet

CAS RN

117-04-4
Record name Anthraquinone violet
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
RH Jaskot, DL Costa - Fundamental and Applied Toxicology, 1994 - Elsevier
Exposure, Intratracheal lnstillation, or Gavage" Page 1 FUNDAMENTAL AND APPLIED TOXICOLOGY 22, 103–1 l 2 ( 1994) Toxicity of an Anthracuinone Violet Dye Mixture Following …
Number of citations: 31 www.sciencedirect.com
NS Ardestani, M Amani, L Moharrery - Chemical Engineering Research …, 2020 - Elsevier
… In this study, the solubility of Anthraquinone Violet 3RN (AV3RN) was measured in supercritical CO 2 with/without methanol as co-solvent at different temperature (308, 318, 328 and 338…
Number of citations: 33 www.sciencedirect.com
NS Ardestani, M Amani - Dyes and Pigments, 2021 - Elsevier
Nanoparticles of Anthraquinone Violet 3RN (AV3RN) pigment were produced via the supercritical gas antisolvent (GAS) process. The effect of temperature, pressure, and initial solute …
Number of citations: 12 www.sciencedirect.com
Y Zhang, W Hou, Y Tan - Dyes and Pigments, 1997 - Elsevier
… In the present paper, six anthraquinone violet acid dyes (Fig. 1) were synthesized. The structures of the dyes were evaluated by UV-Vis, IR, 1H-NMR and MS spectra techniques. …
Number of citations: 26 www.sciencedirect.com
Y Ding, M Szymczyk, N Mehraban, J Lim… - Journal of Molecular …, 2022 - Elsevier
… Results showed that the anthraquinone violet dye give a lower ESOP than the structurally similar red dye and that the two dyes have significant HOMO–LUMO overlap, providing a …
Number of citations: 1 www.sciencedirect.com
K Agrawal, P Verma - Bioresource Technology Reports, 2019 - Elsevier
The column bioreactor of fungal biomass Stropharia sp. ITCC - 8422 was immobilized on natural biomass support of L. cylindrica and effectively decolorized anthraquinone violet R (…
Number of citations: 16 www.sciencedirect.com
WP Flatt, DJ Horvath, LC DeCosta… - Journal of Animal …, 1957 - academic.oup.com
… The acetone evaporated, leaving the anthraquinone violet dye in aqueous suspension. The … of the test solution containing anthraquinone violet dye in equeous suspension were added. …
Number of citations: 1 academic.oup.com
CFH Allen, CV Wilson, GF Frame - The Journal of Organic …, 1942 - ACS Publications
… This might make it appear that the second peak in the ultraviolet was dependent upon the presence of the hydroxyl groups, but this cannot be true since both Anthraquinone Violet and …
Number of citations: 27 pubs.acs.org
M Hemmilä, M Hihkiö… - … : An International Journal …, 2007 - Wiley Online Library
The acute toxicity and the genotoxicity of four colored smokes were studied by an in vitro method based on the exposure of human bronchial epithelial cell cultures to the smokes. All …
Number of citations: 17 onlinelibrary.wiley.com
VI Evsiukov, LV Putilina - Tsitologiia, 1978 - europepmc.org
The response of hepatocytes and cells of adrenal cortex of males of white rats to a single introduction per os of sunflower oil or anthraquinone violet pigment (AVP), routinely used for …
Number of citations: 2 europepmc.org

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